molecular formula C12H13N3O2S B7570133 Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate

Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate

Cat. No.: B7570133
M. Wt: 263.32 g/mol
InChI Key: VUPCMBDFZVGLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate (MMTP) is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MMTP is a pyridine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate is not fully understood, but it is believed to involve the binding of this compound to specific targets in cells. This compound has been shown to interact with proteins involved in copper homeostasis, suggesting that its mechanism of action may be related to copper ion transport and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential use as an anticancer agent. This compound has also been shown to have antioxidant activity, which may be related to its ability to bind to metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate in lab experiments is its high selectivity for copper ions, which allows for the detection and measurement of copper ions in biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate. One area of interest is the development of this compound-based fluorescent probes for the detection of other metal ions, such as zinc and iron. Another area of research is the development of this compound derivatives with improved selectivity and reduced toxicity. Additionally, this compound may have potential use in the treatment of copper-related diseases, such as Wilson's disease, and further research is needed to explore this possibility.

Synthesis Methods

Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate has been synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 4-methyl-1,3-thiazol-5-ylmethylamine to form an intermediate compound, which is then reacted with methyl chloroformate to produce this compound. This method has been optimized to produce a high yield of this compound with purity greater than 98%.

Scientific Research Applications

Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which can be detected using fluorescence spectroscopy. This makes this compound a useful tool for studying the role of copper ions in biological systems.

Properties

IUPAC Name

methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-10(18-7-15-8)6-14-11-9(12(16)17-2)4-3-5-13-11/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCMBDFZVGLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2=C(C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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